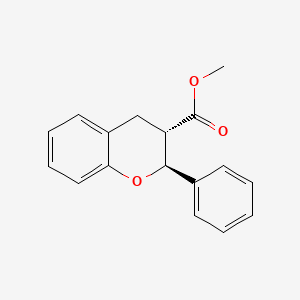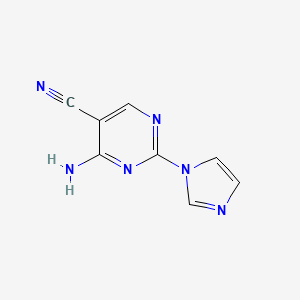![molecular formula C28H38O10 B1182281 [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate CAS No. 123043-54-9](/img/structure/B1182281.png)
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C28H38O10 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity : Bulleyanines A and B, bis-C20-diterpenoid alkaloids isolated from Aconitum bulleyanum, have shown significant inhibitory activity against nitric oxide production in lipopolysaccharide-activated macrophages. This suggests potential anti-inflammatory applications (Duan, Zhao, & Shen, 2019).
Therapeutic Effect on Chronic Pain : Bulleyaconitine A, another compound derived from Aconitum bulleyanum, has been used in China since 1985 for the treatment of various chronic pains including back pain, joint pain, and neuropathic pain. Clinical and experimental studies have shown its efficacy in inhibiting both peripheral and central sensitization underlying chronic pain, with minimal side effects (Xie, Zhu, Pang, Wen, & Liu, 2018).
Antioxidant Activity : A study on Salvia bulleyana, a plant species related to Bulleyanin, found significant antioxidant activity in both aerial and underground parts. The presence of phenolics, including rosmarinic acid and salvianolic acid, indicates potential for therapeutic use in modern medicine (Grzegorczyk-Karolak, Krzemińska, Kiss, Olszewska, & Owczarek, 2020).
Genetic Studies in Medicinal Plants : Research on Salvia species, including S. bulleyana, has revealed insights into their genetic makeup through chloroplast genome sequencing. This has implications for species identification, phylogenetic evolution, and genetic engineering studies in medicinal plants (Liang et al., 2019).
Color Variation in Flowers : A study on Iris bulleyana focused on the color variation between blue and white flowers. Through metabolomics and transcriptomics, key genes involved in the color differentiation were identified, which can aid future breeding programs (Ma et al., 2023).
Mecanismo De Acción
Target of Action
Bulleyanin is a natural diterpenoid found in the herbs of Rabdosia bulleyana . It has been shown to exhibit strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . These targets suggest that Bulleyanin may have potential anti-cancer properties.
Mode of Action
Its inhibitory effects on certain types of cancer cells suggest that it may interact with cellular processes that regulate cell growth and proliferation
Biochemical Pathways
Given its observed anti-cancer effects, it is likely that bulleyanin interacts with pathways involved in cell cycle regulation, apoptosis, and tumor progression .
Pharmacokinetics
There is limited information available on the pharmacokinetics of Bulleyanin. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding a compound’s bioavailability and therapeutic potential. Future studies should aim to investigate these properties for Bulleyanin .
Result of Action
Bulleyanin has been shown to inhibit the growth of certain types of cancer cells, including mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . This suggests that Bulleyanin may induce cellular changes that inhibit proliferation or promote apoptosis in these cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bulleyanin is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
Análisis Bioquímico
Biochemical Properties
Bulleyanin plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, Bulleyanin exhibits strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . The compound’s interactions with these enzymes and proteins are primarily inhibitory, which contributes to its potential as an anti-cancer agent .
Cellular Effects
Bulleyanin affects various types of cells and cellular processes. It has been observed to suppress the viable cell numbers of several human cancer cell lines, including MDA-MB-468, MDA-MB-231, Panc-1, A549, DU145, HCC1937, and MDA-MB-436. The compound influences cell function by promoting reactive oxygen species (ROS) induction in triple-negative breast cancer cells and inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. These effects suggest that Bulleyanin can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Bulleyanin exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Bulleyanin’s inhibitory activity against nitric oxide production is significant in LPS-activated macrophages. Additionally, the compound’s ability to induce ROS in cancer cells highlights its potential to alter gene expression and disrupt cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bulleyanin change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Bulleyanin remains stable under specific storage conditions (2-8°C, protected from air and light) and can be refrigerated or frozen for extended periods . Long-term exposure to Bulleyanin in vitro and in vivo has demonstrated sustained inhibitory effects on tumor growth and cellular proliferation .
Dosage Effects in Animal Models
The effects of Bulleyanin vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects. At higher doses, Bulleyanin may induce toxic effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
Bulleyanin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into different derivatives, which may exhibit distinct biological activities . These metabolic transformations can affect the levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, Bulleyanin is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . Bulleyanin’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
Bulleyanin’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Bulleyanin exerts its effects precisely where needed, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18-,19+,20+,21+,22-,23+,24+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAGZLPOLNCLEQ-LZHSZMFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)OC(=O)C)([C@H]3[C@]14C[C@@H]([C@H]([C@@H]3OC(=O)C)O)C(=C)C4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-(2-aminopyrimidin-4-yl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)


